6-Bromo-2-methylimidazo[1,2-a]pyridine
Overview
Description
6-Bromo-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. The presence of a bromine atom at the 6-position and a methyl group at the 2-position of the imidazo[1,2-a]pyridine core makes it a unique and valuable compound in various fields of research and industry.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues, a class to which this compound belongs, have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been studied for their interaction with various biological targets . The interaction of these compounds with their targets leads to significant activity against MDR-TB and XDR-TB .
Biochemical Pathways
The significant activity of imidazo[1,2-a]pyridine analogues against mdr-tb and xdr-tb suggests that they may affect the biochemical pathways related to these diseases .
Result of Action
Imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb , suggesting that they may have a similar effect.
Biochemical Analysis
Biochemical Properties
6-Bromo-2-methylimidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which plays a vital role in cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in oxidative stress response and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites. This inhibition can result in the downregulation of downstream signaling pathways, ultimately affecting cellular processes such as growth and survival .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its biological activity. Studies have shown that this compound is relatively stable under ambient conditions, but its stability can be affected by factors such as pH and temperature. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s activity significantly changes beyond a certain dosage level .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its biological activity and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, leading to its accumulation in certain cellular compartments. The distribution of this compound can affect its localization and activity within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of this compound can also affect its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in a suitable solvent such as chloroform. The reaction proceeds with the substitution of a hydrogen atom at the 6-position by a bromine atom, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar halogenation reactions but on a larger scale. The use of microwave irradiation has also been explored to enhance the efficiency and yield of the synthesis process . This method involves the use of bases like sodium bicarbonate or potassium carbonate in polar solvents such as methanol or ethanol under reflux conditions.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other functional groups using suitable reagents.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted imidazo[1,2-a]pyridine derivatives.
Oxidation Reactions: Products include oxidized imidazo[1,2-a]pyridine derivatives.
Reduction Reactions: Products include reduced imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
6-Bromo-2-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
6-Bromo-2-methylimidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family, such as:
- 6-Chloro-2-methylimidazo[1,2-a]pyridine
- 6-Iodo-2-methylimidazo[1,2-a]pyridine
- 2-Ethyl-6-chloroimidazo[1,2-a]pyridine
These compounds share a similar core structure but differ in the substituents at the 2- and 6-positions.
Properties
IUPAC Name |
6-bromo-2-methylimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-4-11-5-7(9)2-3-8(11)10-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHRDJPRECFZQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=CC2=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497869 | |
Record name | 6-Bromo-2-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90497869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4044-99-9 | |
Record name | 6-Bromo-2-methylimidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4044-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90497869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.